molecular formula C8H14O3 B2519638 3-(Oxan-3-yl)propanoic acid CAS No. 1342572-49-9

3-(Oxan-3-yl)propanoic acid

Cat. No.: B2519638
CAS No.: 1342572-49-9
M. Wt: 158.197
InChI Key: RWPBWJMWHVFSEN-UHFFFAOYSA-N
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Description

3-(Oxan-3-yl)propanoic acid is an organic compound with the molecular formula C₈H₁₄O₃ It is a carboxylic acid derivative featuring an oxane ring, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-3-yl)propanoic acid typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.

    Introduction of the Propanoic Acid Group: This can be achieved by reacting the oxane ring with a suitable carboxylating agent under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors to carry out the cyclization and carboxylation reactions.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted oxane derivatives.

Scientific Research Applications

3-(Oxan-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxan-3-yl)propanoic acid involves its interaction with various molecular targets. The oxane ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

    3-(Tetrahydro-2H-pyran-2-yl)propanoic acid: Similar structure with a tetrahydropyran ring instead of an oxane ring.

    3-(Oxan-2-yl)propanoic acid: Differing in the position of the oxane ring attachment.

    3-(Oxan-4-yl)propanoic acid: Another positional isomer with the oxane ring attached at the fourth position.

Uniqueness: 3-(Oxan-3-yl)propanoic acid is unique due to the specific positioning of the oxane ring, which can influence its reactivity and interactions compared to its isomers and analogs. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

3-(oxan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPBWJMWHVFSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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